molecular formula C15H26O2 B13765611 (2E,4Z)-Deca-2,4-dienyl isovalerate CAS No. 56699-32-2

(2E,4Z)-Deca-2,4-dienyl isovalerate

Cat. No.: B13765611
CAS No.: 56699-32-2
M. Wt: 238.37 g/mol
InChI Key: BFONWEJKMSLMCY-QNRZBPGKSA-N
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Description

(2E,4Z)-Deca-2,4-dienyl isovalerate is an organic compound characterized by its unique structure, which includes a deca-2,4-dienyl chain and an isovalerate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate typically involves the esterification of (2E,4Z)-deca-2,4-dienoic acid with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-Deca-2,4-dienyl isovalerate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the deca-2,4-dienyl chain can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated esters

    Substitution: Amino esters, alkoxy esters

Scientific Research Applications

(2E,4Z)-Deca-2,4-dienyl isovalerate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to lipid metabolism and enzyme activity.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (2E,4Z)-Deca-2,4-dienyl isovalerate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-Deca-2,4-dienyl isovalerate: Similar structure but with different geometric isomerism.

    (2E,4Z)-Deca-2,4-dienyl acetate: Similar structure but with an acetate ester group instead of an isovalerate group.

Uniqueness

(2E,4Z)-Deca-2,4-dienyl isovalerate is unique due to its specific geometric configuration and the presence of the isovalerate ester group. This combination of features gives it distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

56699-32-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+

InChI Key

BFONWEJKMSLMCY-QNRZBPGKSA-N

Isomeric SMILES

CCCCC/C=C\C=C\COC(=O)CC(C)C

Canonical SMILES

CCCCCC=CC=CCOC(=O)CC(C)C

Origin of Product

United States

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